Cas no 1448054-73-6 (N-4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-ylpyridine-2-carboxamide)

N-4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-ylpyridine-2-carboxamide is a pyrimidine-pyridine hybrid compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a dimethylpyrimidine core linked to a pyridine carboxamide moiety via a pyrrolidine substituent, offering a unique scaffold for drug discovery. The compound's rigid heterocyclic framework enhances binding affinity and selectivity, making it a promising candidate for targeting specific biological pathways. Its synthetic versatility allows for further derivatization, enabling optimization of physicochemical and pharmacokinetic properties. The presence of both hydrogen bond acceptors and donors in its structure may facilitate interactions with biomolecular targets, suggesting utility in the development of enzyme inhibitors or receptor modulators.
N-4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-ylpyridine-2-carboxamide structure
1448054-73-6 structure
Product name:N-4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-ylpyridine-2-carboxamide
CAS No:1448054-73-6
MF:C16H19N5O
Molecular Weight:297.354962587357
CID:6180555
PubChem ID:71807262

N-4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-ylpyridine-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-ylpyridine-2-carboxamide
    • N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]PYRIDINE-2-CARBOXAMIDE
    • N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-2-carboxamide
    • 1448054-73-6
    • AKOS024560565
    • CHEMBL5019430
    • F6438-0088
    • N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide
    • インチ: 1S/C16H19N5O/c1-11-14(20-15(22)13-7-3-4-8-17-13)12(2)19-16(18-11)21-9-5-6-10-21/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,20,22)
    • InChIKey: WEQCPOSGCZMISF-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CN=1)NC1C(C)=NC(=NC=1C)N1CCCC1

計算された属性

  • 精确分子量: 297.15896025g/mol
  • 同位素质量: 297.15896025g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 373
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 71Ų

N-4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-ylpyridine-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6438-0088-10μmol
N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]pyridine-2-carboxamide
1448054-73-6
10μmol
$103.5 2023-09-09
Life Chemicals
F6438-0088-1mg
N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]pyridine-2-carboxamide
1448054-73-6
1mg
$81.0 2023-09-09
Life Chemicals
F6438-0088-2mg
N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]pyridine-2-carboxamide
1448054-73-6
2mg
$88.5 2023-09-09
Life Chemicals
F6438-0088-3mg
N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]pyridine-2-carboxamide
1448054-73-6
3mg
$94.5 2023-09-09
Life Chemicals
F6438-0088-15mg
N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]pyridine-2-carboxamide
1448054-73-6
15mg
$133.5 2023-09-09
Life Chemicals
F6438-0088-5mg
N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]pyridine-2-carboxamide
1448054-73-6
5mg
$103.5 2023-09-09
Life Chemicals
F6438-0088-2μmol
N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]pyridine-2-carboxamide
1448054-73-6
2μmol
$85.5 2023-09-09
Life Chemicals
F6438-0088-100mg
N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]pyridine-2-carboxamide
1448054-73-6
100mg
$372.0 2023-09-09
Life Chemicals
F6438-0088-4mg
N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]pyridine-2-carboxamide
1448054-73-6
4mg
$99.0 2023-09-09
Life Chemicals
F6438-0088-20μmol
N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]pyridine-2-carboxamide
1448054-73-6
20μmol
$118.5 2023-09-09

N-4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-ylpyridine-2-carboxamide 関連文献

N-4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-ylpyridine-2-carboxamideに関する追加情報

N-4,6-Dimethyl-2-(Pyrrolidin-1-Yl)Pyrimidin-5-YlPyridine-2-Carboxamide: A Comprehensive Overview

The compound with CAS No. 1448054-73-6, known as N-4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-ylpyridine-2-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure, which combines a pyrimidine ring system with a pyridine carboxamide moiety and a pyrrolidine group. The integration of these structural elements contributes to its unique chemical properties and potential biological activities.

Recent studies have highlighted the N-4,6-dimethyl substitution pattern on the pyrimidine ring as a critical factor in modulating the compound's pharmacokinetic properties. The methyl groups at positions 4 and 6 are believed to enhance the molecule's stability and bioavailability, making it a promising candidate for drug development. Additionally, the presence of the pyrrolidin-1-yl group at position 2 of the pyrimidine ring introduces a degree of flexibility and hydrogen bonding capacity, which could enhance its interactions with biological targets.

The pyridine carboxamide moiety attached to the pyrimidine ring is another key feature of this compound. This functional group is known to play a significant role in molecular recognition and binding affinity. Recent research has demonstrated that this moiety can act as a scaffold for further chemical modifications, enabling the creation of derivatives with enhanced potency and selectivity. For instance, studies have shown that substituting the carboxamide group with other electron-withdrawing or donating groups can significantly alter the compound's activity against specific biological targets.

From a synthetic perspective, the preparation of N-4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-ylpyridine-2-carboxamide involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. The synthesis typically begins with the preparation of the pyrimidine core, followed by sequential substitution reactions to introduce the methyl groups and the pyrrolidine moiety. The final step involves coupling the pyridine carboxamide group using advanced coupling reagents or enzymatic methods. Recent advancements in catalytic asymmetric synthesis have also opened new avenues for producing enantiomerically pure derivatives of this compound.

In terms of biological activity, N-4,6-dimethyl-pyrimidinyl-pyridine-carboxamide has shown remarkable potential as a modulator of various cellular pathways. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in inflammation and oxidative stress, making it a potential candidate for treating chronic inflammatory diseases. Furthermore, recent research has explored its role as an antagonist of certain G-protein coupled receptors (GPCRs), which are implicated in neurological disorders such as Alzheimer's disease and Parkinson's disease.

The long-tail keyword search trends indicate growing interest in this compound's application in drug discovery pipelines. Pharmaceutical companies are increasingly focusing on molecules with dual-target activities due to their potential to address complex diseases more effectively than single-target agents. The ability of N-(4,6-dimethyl-pyrimidinyl)-pyridine-carboxamide to interact with multiple biological targets simultaneously makes it an attractive candidate for such therapeutic strategies.

Moreover, computational studies using machine learning algorithms have provided valuable insights into the structure-property relationships (SPR) of this compound. These studies have identified critical residues on the molecule that contribute to its binding affinity and selectivity towards specific protein targets. Such findings are instrumental in guiding medicinal chemists in designing more potent and selective derivatives.

In conclusion, N-(4,6-dimethyl-pyrimidinyl)-pyridine-carboxamide represents a cutting-edge molecule with immense potential in drug discovery and development. Its unique structural features, combined with recent advances in synthetic methodology and computational modeling, position it as a key player in addressing unmet medical needs across various therapeutic areas.

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